molecular formula C17H15ClN2O B1374265 (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one CAS No. 1350643-72-9

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

Cat. No. B1374265
M. Wt: 298.8 g/mol
InChI Key: MZINZXIFJMLTOK-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would typically involve a detailed explanation of the compound including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or solvents used.



Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, often determined using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve a discussion of any known chemical reactions involving the compound, including the reactants, products, and reaction conditions.



Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

Synthesis and Cell Toxicity Activities

  • A series of compounds, including (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-ones, were synthesized and showed improved antitumor activities when various pyrimidine motifs were introduced at position C-8 of the isoquinolinone ring. These compounds exhibited significant cell toxicity activities against MDA-MB-231, HeLa, and HepG2 cells, indicating their potential in cancer research (Choi et al., 2022).

Anticancer Potential

  • Literature data and preliminary results of biological assays suggest that 1-amino-3-hetarylisoquinolines, which are related to (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, could be considered as promising anticancer compounds (Konovalenko et al., 2020).

Synthetic Applications

  • Research on 2-chloro-3-formylquinoline has provided novel and efficient syntheses of compounds including 3-aminoisooxazolo[5,4-b]quinoline, which is structurally related to (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one. These compounds have potential applications in the synthesis of diverse pharmaceuticals (Srivastava et al., 1987).

New Approaches to Synthesis

  • A new approach to preparing 1-methyl-3-phenylisoquinoline derivatives, which are closely related to (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, has been developed. This method involves heating polyphosphate ester and the appropriate oximes, showing utility in synthesizing isoquinoline derivatives with diverse substituents (Niemczak et al., 2015).

Antimicrobial Evaluation

  • Synthesized 4-phenyl-3-isoquinolinoyl-hydrazones, related to the (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, were evaluated for their antibacterial and antifungal activities. Some of these compounds showed fairly active results against various bacteria including Staphylococcus aureus and Staphylococcus epidermidis (Vittorio et al., 1995).

Safety And Hazards

This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new applications for the compound or new synthetic routes that could be explored.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be necessary to consult the relevant scientific literature or databases. If you have access to a university library, they can often help with this. Alternatively, there are online databases such as PubChem, ChemSpider, and others that can provide some of this information. Please remember to always handle chemicals safely and responsibly.


properties

IUPAC Name

3-[(1S)-1-aminoethyl]-8-chloro-2-phenylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11(19)15-10-12-6-5-9-14(18)16(12)17(21)20(15)13-7-3-2-4-8-13/h2-11H,19H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZINZXIFJMLTOK-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C(=CC=C2)Cl)C(=O)N1C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

CAS RN

1350643-72-9
Record name (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
Reactant of Route 2
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
Reactant of Route 3
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
Reactant of Route 4
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
Reactant of Route 5
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one
Reactant of Route 6
Reactant of Route 6
(S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.